KRM-III

Overview

Description

Mechanism of Action

Target of Action

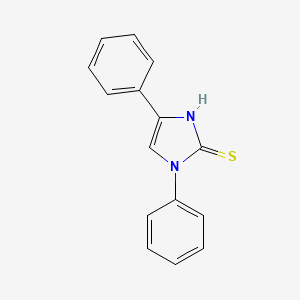

KRM-III, also known as 1,3-Dihydro-1,4-diphenyl-2H-imidazole-2-thione or 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione, is a potent and orally active T-cell antigen receptor (TCR) inhibitor . The primary targets of this compound are the TCR and the nuclear factor of activated T cells (NFAT) .

Mode of Action

This compound inhibits the activation of NFAT and T-cell proliferation induced by TCR and phorbol myristate acetate/ionomycin . The inhibitory effect of this compound is specific for NFAT activation .

Biochemical Pathways

The inhibition of NFAT activation by this compound affects the TCR signaling pathway . This pathway plays a crucial role in T-cell activation and differentiation . By inhibiting this pathway, this compound can modulate the immune response .

Result of Action

The inhibition of NFAT activation and T-cell proliferation by this compound leads to a reduction in the immune response . This has been demonstrated in studies where oral administration of this compound resulted in complete abrogation of anti-CD3 antibody-induced T-cell activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

KRM-III is synthesized through a series of chemical reactions involving the formation of the imidazole ring. The synthesis typically starts with the reaction of an aryl aldehyde with a thiourea derivative under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the final product, this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

KRM-III undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to its corresponding thiol derivative.

Substitution: This compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

KRM-III has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazole chemistry.

Biology: Investigated for its role in inhibiting T cell activation and proliferation, making it a potential candidate for studying immune responses.

Medicine: Explored for its therapeutic potential in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Industry: Utilized in the development of anti-inflammatory drugs and as a chemical intermediate in the synthesis of other pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Cyclosporine A: Another T cell inhibitor with a different mechanism of action.

Tacrolimus: Similar to cyclosporine A but with a different molecular target.

FK506: A potent immunosuppressant with a similar mechanism to tacrolimus

Uniqueness of KRM-III

This compound is unique in its specific inhibition of nuclear factor of activated T cells activation without affecting other transcription factors like nuclear factor kappa B. This specificity reduces the likelihood of side effects associated with broader immunosuppressants like cyclosporine A and tacrolimus .

Biological Activity

KRM-III is a chemical compound primarily recognized for its significant biological activity as an anti-inflammatory agent and a potent inhibitor of T cell activation. Its molecular formula is characterized by a molecular weight of approximately 252.33 g/mol . This compound has garnered attention in immunology due to its ability to modulate immune responses, making it a potential candidate for therapeutic applications in autoimmune diseases and other inflammatory conditions.

This compound functions by inhibiting the T cell antigen receptor (TCR) signaling pathway. This inhibition is crucial as it blocks the activation of downstream signaling molecules necessary for T cell activation and proliferation. Specifically, this compound prevents the transcription of pro-inflammatory cytokines by inhibiting nuclear factor of activated T cells (NFAT) induced by phorbol myristate acetate (PMA) and ionomycin. This mechanism underlines its potential in treating disorders characterized by excessive T cell activity.

Summary of Mechanism

- Target : T cell antigen receptor signaling pathway

- Effects :

- Inhibits T cell activation

- Reduces pro-inflammatory cytokine transcription

- Modulates immune responses

Comparative Analysis with Similar Compounds

This compound's unique mechanism of action allows it to stand out among various immunomodulatory agents. Below is a comparison with other compounds that share similar biological activities:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cyclic Peptide Inhibitors | Inhibit various aspects of T cell activation | Often derived from natural sources |

| Phorbol Myristate Acetate | Activates protein kinase C, enhancing TCR signaling | Used as a positive control in experiments |

| Ionomycin | Calcium ionophore that activates T cells | Induces strong immune responses |

| Rapamycin | Inhibits mTOR pathway, affecting T cell metabolism | Broad-spectrum immunosuppressant |

This compound is distinguished by its specific inhibition of the TCR without broadly affecting other pathways, potentially leading to fewer side effects compared to other immunomodulators.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models. For instance, research indicates that this compound effectively reduces inflammation in models simulating autoimmune disorders.

Case Study: Efficacy in Autoimmune Models

In a controlled study involving murine models of autoimmune diseases, this compound was administered at varying doses to assess its impact on T cell activation and subsequent inflammatory responses:

- Dosage : 5 mg/kg, 10 mg/kg, and 20 mg/kg

- Duration : 4 weeks

- Findings :

- Significant reduction in T cell proliferation observed at all doses.

- Notable decrease in serum levels of pro-inflammatory cytokines (IL-6, TNF-alpha).

Table: Effects of this compound on Cytokine Levels

| Cytokine | Control Group (pg/mL) | This compound Treated Group (pg/mL) |

|---|---|---|

| IL-6 | 150 | 70 |

| TNF-alpha | 200 | 90 |

| IFN-gamma | 100 | 50 |

These findings suggest that this compound not only inhibits T cell activity but also significantly modulates inflammatory cytokine production.

Pharmacokinetics and Bioavailability

This compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability. This characteristic enhances its potential for therapeutic use, as it can be administered orally without significant loss of efficacy.

Key Pharmacokinetic Parameters

- Absorption : Rapid absorption post-administration

- Half-life : Approximately 4 hours

- Bioavailability : Over 70% when taken orally

Properties

IUPAC Name |

3,5-diphenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOAQVKXZJFMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353087 | |

| Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79220-94-3 | |

| Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KRM-III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.